
7-Chloro-2,8-dimethylquinolin-4-ol
Übersicht
Beschreibung
7-Chloro-2,8-dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.66 g/mol . The IUPAC name for this compound is 7-chloro-2,8-dimethylquinolin-4-ol .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,8-dimethylquinolin-4-ol consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has two methyl groups at the 2nd and 8th positions, a chlorine atom at the 7th position, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2,8-dimethylquinolin-4-ol include a molecular weight of 207.65 g/mol, and a molecular formula of C11H10ClNO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : 7-Chloro-2,8-dimethylquinolin-4-ol has shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Antitumor Properties : This compound has been studied for its potential in cancer treatment. Its derivatives exhibit cytotoxic effects on human breast tumor cell lines, highlighting its potential as an anticancer agent (Zhang et al., 2007).
Chemical Synthesis and Structural Analysis : Studies have focused on synthesizing various derivatives and analyzing their chemical structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, and understanding their structural characteristics (Tkachev et al., 2017).
Corrosion Inhibition : Compounds based on 7-Chloro-2,8-dimethylquinolin-4-ol have been investigated as corrosion inhibitors, demonstrating significant improvements in anti-corrosion properties of various metals in different environments (El faydy et al., 2020; Douche et al., 2020).
Interaction with Metals : Studies on the solution chemistry of copper(II) binding to substituted 8-Hydroxyquinolines, including derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol, have provided insights into their metal chelating abilities and potential pharmaceutical applications (Summers et al., 2020).
Antiplasmodial Activity : Research has also explored the antiplasmodial activity of derivatives, showing potential in the treatment of malaria and related parasitic diseases (Beagley et al., 2003).
Synthetic Methods and Spectroscopic Studies : New methods for synthesizing derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol have been developed, along with spectroscopic studies to understand their properties and potential applications (Mirsadeghi et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,8-dimethylquinolin-4-ol | |
CAS RN |
21629-48-1 | |
| Record name | 21629-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21629-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



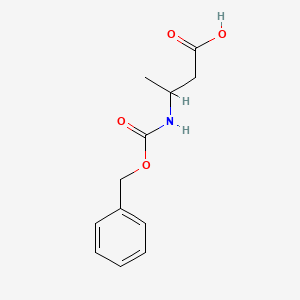
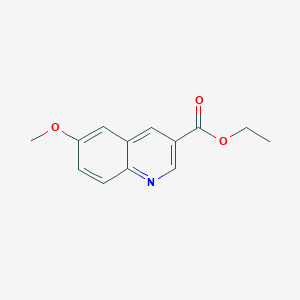
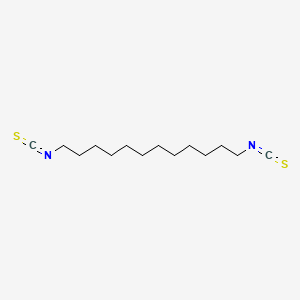
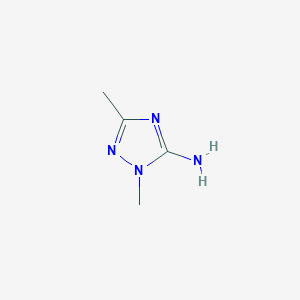

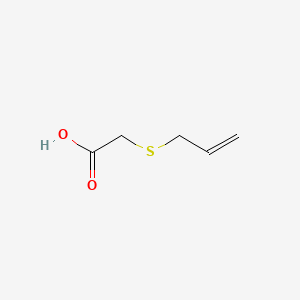
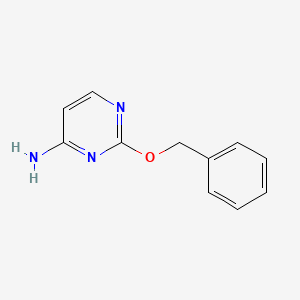
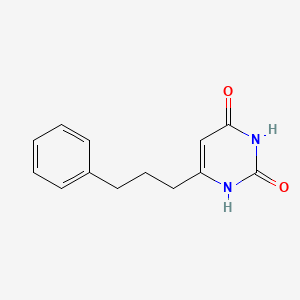
![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)
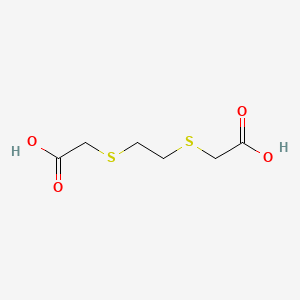
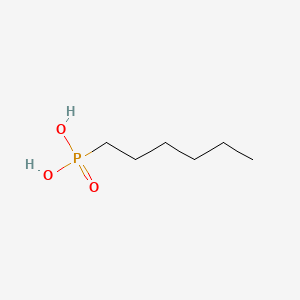
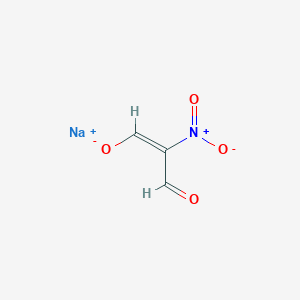
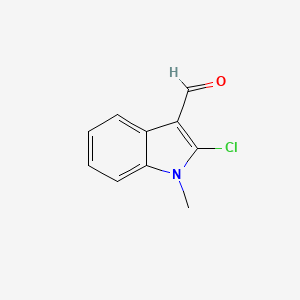
![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)